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Compound of Interest

Compound Name:
5-Ethyl-1-aza-3,7-

dioxabicyclo[3.3.0]octane

Cat. No.: B1207425 Get Quote

Disclaimer: The spectroscopic data for the specific compound "Oxazolidine E" (CAS 7747-35-5;

7a-ethyldihydro-1H,3H,5H-oxazolo[3,4-c]oxazole) is not readily available in public databases or

scientific literature. To fulfill the structural requirements of this request, this technical guide

presents a comprehensive analysis of a representative oxazolidine derivative, N'-(4-

(dimethylamino)benzylidene)isonicotinohydrazide-glycolic acid cycloadduct (Compound B1),

based on the data reported in the Iraqi Journal of Science. This example serves to demonstrate

the requested format for data presentation, experimental protocols, and visualization.

This document provides a detailed overview of the spectroscopic and synthetic aspects of a

specific oxazolidine derivative. It is intended for researchers, scientists, and professionals in the

field of drug development who require a technical understanding of the characterization and

synthesis of such compounds.

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the representative

oxazolidine derivative.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for Compound B1
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

8.70 Doublet 2H Ar-H

7.80 Doublet 2H Ar-H

7.50 Doublet 2H Ar-H

6.80 Doublet 2H Ar-H

6.10 Singlet 1H CH (oxazolidine ring)

4.20 Singlet 2H CH₂ (oxazolidine ring)

3.78 Singlet 6H N(CH₃)₂

Table 2: ¹³C NMR Spectroscopic Data for Compound B1

Chemical Shift (δ) ppm Assignment

170 C=O (oxazolidine ring)

164 C=O (amide)

150-112 Ar-C

95 CH (oxazolidine ring)

66 CH₂ (oxazolidine ring)

49 N-CH₃

Infrared (IR) Spectroscopy Data
Table 3: FT-IR Spectroscopic Data for Compound B1
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Wavenumber (cm⁻¹) Assignment

1720-1685 C=O (amide of the five-membered ring)

1672 C=O (amide)

1600, 1566 C=C (aromatic)

Mass Spectrometry (MS) Data
Mass spectrometry data for this specific compound was not provided in the reference literature.

Experimental Protocols
The following sections detail the methodologies employed for the synthesis and spectroscopic

characterization of the representative oxazolidine derivative.

Synthesis of Oxazolidine Derivative (Compound B1)
The synthesis was conducted in a two-step process:

Schiff Base Formation: An equimolar mixture of isonicotinic acid hydrazide and a selected

aromatic aldehyde (in this case, 4-(dimethylamino)benzaldehyde) was refluxed in ethanol for

4-6 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After

completion, the reaction mixture was cooled, and the resulting precipitate was filtered,

washed with cold ethanol, and recrystallized from a suitable solvent to yield the Schiff base

intermediate.

Cycloaddition Reaction: To a solution of the Schiff base in an appropriate solvent, glycolic

acid was added. The mixture was refluxed for 8-10 hours. After the completion of the

reaction, as indicated by TLC, the solvent was removed under reduced pressure. The

resulting solid was washed with a saturated sodium bicarbonate solution to remove

unreacted acid, followed by washing with water. The crude product was then purified by

recrystallization to afford the final oxazolidine derivative.

Spectroscopic Characterization
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NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a Bruker Vance 400

MHz spectrometer. Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent, and

chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

IR Spectroscopy: FT-IR spectra were recorded using KBr pellets on an FT-IR

spectrophotometer. The spectral range was typically 4000-400 cm⁻¹.

Synthesis Workflow Visualization
The following diagram illustrates the two-step synthesis process for the preparation of the

oxazolidine derivative.

Step 1: Schiff Base Formation

Step 2: Cycloaddition
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Synthesis of the representative oxazolidine derivative.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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